methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate
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Overview
Description
methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For example, one common method involves the reaction of phosgene with imidazole under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as reaction time, temperature, and pressure are carefully controlled to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in peptide synthesis, it can be used to form amides by reacting with amines .
Scientific Research Applications
methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: It is employed in the synthesis of peptides and proteins, which are essential for studying biological processes.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate involves its ability to react with various functional groups, facilitating the formation of new chemical bonds. Its molecular targets include carboxylic acids, amines, and alcohols, which it can convert into more complex molecules through its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate include:
Carbonyldiimidazole (CDI): Known for its use in peptide synthesis and as a coupling reagent.
Phosgene: Used in the synthesis of various organic compounds but is highly toxic.
Uniqueness
What sets this compound apart from similar compounds is its stability and versatility in various chemical reactions. Unlike phosgene, it is safer to handle and does not pose significant health risks, making it a preferred choice in many applications.
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for researchers and manufacturers, contributing to advancements in science and technology.
Properties
IUPAC Name |
methyl 4-(4-oxo-1H-quinazolin-2-yl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-12(16)8-4-7-11-14-10-6-3-2-5-9(10)13(17)15-11/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZZJCXISGYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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